4-Amino-3-(4-bromophenoxy)-pyridine
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Overview
Description
4-Amino-3-(4-bromophenoxy)-pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an amino group at the 4th position and a bromophenoxy group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-bromophenoxy)-pyridine typically involves the following steps:
Nitration: The starting material, 3-(4-bromophenoxy)-pyridine, undergoes nitration to introduce a nitro group at the 4th position of the pyridine ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-bromophenoxy)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromophenoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Amino-3-(4-bromophenoxy)-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-bromophenoxy)-pyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-chlorophenoxy)-pyridine
- 4-Amino-3-(4-fluorophenoxy)-pyridine
- 4-Amino-3-(4-methylphenoxy)-pyridine
Uniqueness
4-Amino-3-(4-bromophenoxy)-pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
509076-64-6 |
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Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(4-bromophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7H,(H2,13,14) |
InChI Key |
UVEHPPGZAFCCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)N)Br |
Origin of Product |
United States |
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